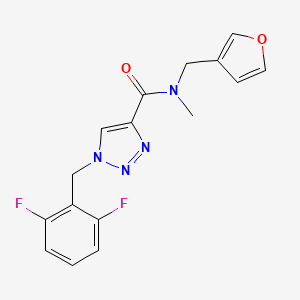

![molecular formula C28H26N2O5 B5501357 1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine-containing compounds often involves multi-step processes. For instance, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers and aromatic diamines is achieved through a two-stage process involving ring-opening polycondensation and thermal or chemical imidization (Wang et al., 2006). Additionally, the synthesis of phenylhydrazone derivatives of pyrimidine tetraone, including alloxan, involves extensive hydrogen bonding, as indicated by spectroscopic and X-ray crystallographic data (Beaton et al., 1987).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often complex, involving multiple rings and functional groups. For example, the structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl benzoate was determined by single-crystal X-ray diffraction analysis (Moser et al., 2005).

Chemical Reactions and Properties

Pyrimidinetriones and related compounds exhibit various chemical reactions. For instance, the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione forms complex cyclic compounds (Denislamova et al., 2011).

Physical Properties Analysis

Physical properties of pyrimidine derivatives can vary. The solubility, thermal properties, and mechanical properties of these compounds are subject to the specific substituents and structural configuration. Polyimides derived from pyrimidine monomers, for example, exhibit good solubility in aprotic amide solvents and display excellent thermal stability (Banerjee et al., 2003).

Wissenschaftliche Forschungsanwendungen

Polyimide Synthesis

One area of application is in the synthesis and characterization of novel polyimides. Studies have demonstrated the synthesis of new kinds of pyridine-bridged aromatic dianhydride monomers used to create a series of pyridine-containing polyimides. These polyimides exhibit desirable properties such as good thermal stability, solubility in aprotic amide solvents, and excellent mechanical properties. The research indicates the potential of using complex pyrimidinetrione derivatives in developing new materials with high performance for industrial applications (Wang et al., 2006), (Wang et al., 2006).

Heterocyclic Chemistry

Another potential application lies in heterocyclic chemistry, where similar compounds are utilized in the synthesis of various heterocycles important for pharmaceutical chemistry. For example, novel methods for the synthesis of chromenopyrimidines have been explored, which are significant due to their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014). This suggests that derivatives of pyrimidinetrione could be explored for their potential in medicinal chemistry, particularly in the synthesis of compounds with significant biological activity.

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures has shown anti-inflammatory and analgesic properties. These studies underline the versatility of pyrimidinetrione derivatives in the synthesis of bioactive molecules with potential therapeutic applications (Abu‐Hashem et al., 2020).

Catalyst-Free Synthesis

Furthermore, research into catalyst-free, one-pot synthesis methods for creating diversified substituted compounds indicates an environmental and economic advantage of employing pyrimidinetrione derivatives in organic synthesis. This approach aligns with the principles of green chemistry by reducing the need for toxic catalysts and simplifying purification steps (Brahmachari & Nayek, 2017).

Eigenschaften

IUPAC Name |

(5E)-1-benzyl-5-[[4-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c1-20-8-12-23(13-9-20)34-16-5-17-35-24-14-10-21(11-15-24)18-25-26(31)29-28(33)30(27(25)32)19-22-6-3-2-4-7-22/h2-4,6-15,18H,5,16-17,19H2,1H3,(H,29,31,33)/b25-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGSAAUOMQBULL-XIEYBQDHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)